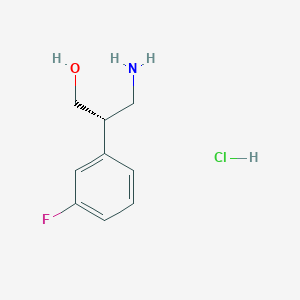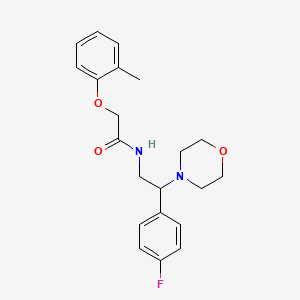![molecular formula C17H18N4O2S2 B2726180 5-(cyclopentylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 863017-07-6](/img/structure/B2726180.png)
5-(cyclopentylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(cyclopentylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is an organic compound that falls within the pyrimidopyrimidine class. The presence of thiophene and cyclopentylthio groups in the molecule suggests its potential activity in various chemical and biological applications. The pyrimidopyrimidine scaffold has been studied extensively due to its potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(cyclopentylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step synthetic processes. Common synthetic routes include:
Cyclization Reactions: : Utilizing appropriate thiourea derivatives and thiophene-containing starting materials.
Substitution Reactions: : Introducing cyclopentylthio groups via thiolating agents.
Optimization of Reaction Conditions: : Employing catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound may not be widely documented, typical approaches involve:
Batch Processing: : Conducting reactions in controlled environments to ensure consistency.
Continuous Flow Synthesis: : For large-scale production, where reaction conditions are continuously monitored and adjusted.
化学反应分析
Types of Reactions
Oxidation: : Can be susceptible to oxidation reactions, especially at the thiophene ring.
Reduction: : The compound might undergo reduction reactions, affecting the pyrimidine rings.
Substitution: : The functional groups present make it a candidate for various nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: : Like lithium aluminum hydride for reduction reactions.
Solvents: : Aprotic solvents like DMSO or DMF to facilitate substitution reactions.
Major Products Formed
The specific products formed depend on the reaction pathway chosen. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution may yield various alkylated or arylated derivatives.
科学研究应用
Chemistry
Catalysis: : Potential use as a ligand or a catalyst in organic synthesis.
Organic Electronics: : Due to the presence of thiophene, it could be studied for applications in organic semiconductors.
Biology and Medicine
Pharmacology: : Investigated for its anti-inflammatory, anti-cancer, or antimicrobial properties.
Biochemical Probes: : Used as a molecular probe to study specific biochemical pathways.
Industry
Material Science: : Application in the development of new materials with unique electronic or optical properties.
作用机制
The mechanism by which 5-(cyclopentylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione exerts its effects typically involves interaction with molecular targets, such as enzymes or receptors. The pathways involved can include:
Enzyme Inhibition: : By binding to the active sites of specific enzymes, thereby affecting metabolic processes.
Receptor Modulation: : Interacting with cell surface receptors to modulate signal transduction pathways.
相似化合物的比较
Similar Compounds
5-(Cyclopentylthio)-2,4-dioxo-1,3-dimethyl-6-(thiophen-2-yl)pyrimidine: : Shares similar functional groups but with slight structural variations.
7-(Thiophen-2-yl)-1,3-dimethyl-2,4-dioxo-5-(thiophen-3-yl)pyrimidine: : Another compound with similar pyrimidine and thiophene groups.
5,7-Bis(thiophen-2-yl)-1,3-dimethylpyrimidine-2,4-dione: : Displays similar pharmacological profiles due to the thiophene and pyrimidine units.
Uniqueness
5-(cyclopentylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique because of the combination of cyclopentylthio and thiophene moieties in the pyrimidopyrimidine framework, which potentially enhances its biological and chemical activity compared to its analogs.
Conclusion
This compound is a fascinating compound with diverse synthetic routes, significant reactivity, and promising applications across various scientific fields. Its unique structure confers specific properties that could be leveraged in future research and development efforts.
Feel free to dive deeper into any specific section or let me know if there's more you'd like to explore!
属性
IUPAC Name |
5-cyclopentylsulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2/c1-20-14-12(16(22)21(2)17(20)23)15(25-10-6-3-4-7-10)19-13(18-14)11-8-5-9-24-11/h5,8-10H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUJDYRGIGWJHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CS3)SC4CCCC4)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-CHLORO-2-METHOXYPHENYL)-2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2726097.png)


![4-Cyclopropyl-6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2726102.png)

![5-(thiophen-2-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2726104.png)

![8-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2726107.png)
![4-fluoro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B2726109.png)
![1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2726112.png)

![8-butyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2726115.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-methyl-4-(naphthalen-1-yl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2726119.png)
